[3,3'-Bithiophene]-5-carbaldehyde
Overview
Description
3,3’-Bithiophene-5-carboxaldehyde is a solid compound that appears as a powder or crystalline powder or chunks . It has a molecular formula of C9H6OS2 and a molecular weight of 194.27 .
Molecular Structure Analysis
The molecular structure of 3,3’-Bithiophene-5-carboxaldehyde is represented by the SMILES stringO=Cc1cc(cs1)-c2ccsc2
. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . Physical and Chemical Properties Analysis
3,3’-Bithiophene-5-carboxaldehyde is a solid compound with a melting point of 101-104 °C . It has a predicted boiling point of 283.0±30.0 °C and a predicted density of 1.336±0.06 g/cm3 .Scientific Research Applications
Synthesis and Polymer Applications
3,3'-Bithiophene-5-carboxaldehyde and related bithiophene derivatives are versatile precursors in the synthesis of various organic semiconductors. Bhuwalka et al. (2015) discussed the synthesis of bithiophene-based dicarboxaldehydes, highlighting their utility as electron-rich building blocks for creating arylene vinylene-based organic semiconductors. These compounds are synthesized from a novel functional bithiophene and show promise in facilitating the development of donor-acceptor copolymers with applications in electronic devices (Bhuwalka et al., 2015).
Surface Functionalization of Inorganic Nanomaterials
The functionalization of inorganic nanotubes and fullerene-like nanoparticles of tungsten disulfide (INT/IF-WS2) via the Vilsmeier–Haack reaction using bithiophene derivatives, including 3,3'-Bithiophene-5-carboxaldehyde, has been explored by Raichman et al. (2016). This approach aims to enhance the electro-conductivity and mechanical properties of these nanomaterials, showing the potential of bithiophene derivatives in modifying the surface properties of inorganic nanotubes for advanced material applications (Raichman et al., 2016).
Electronic and Structural Properties
Pomerantz et al. (2002) and Casanovas et al. (2005) investigated the structural and electronic effects of carboxylic acid substitution on bithiophene derivatives. Their work provides insights into the conformational changes and electronic properties of these molecules, which are crucial for their application in electronic devices and materials science. These studies reveal the potential of bithiophene derivatives in the development of materials with tailored electronic properties (Pomerantz et al., 2002) (Casanovas et al., 2005).
Electrochemical and Luminescent Properties
The synthesis and characterization of donor-acceptor-donor molecules based on quinoline acceptor units with Schiff base bridges, incorporating bithiophene derivatives such as 3,3'-Bithiophene-5-carboxaldehyde, have been studied by Kotowicz et al. (2017). These compounds exhibit significant electrochemical and photophysical properties, indicating their potential in optoelectronic applications and as materials for light-emitting devices (Kotowicz et al., 2017).
Safety and Hazards
The safety and hazards associated with 3,3’-Bithiophene-5-carboxaldehyde are represented by the GHS07 symbol, indicating that it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
This compound is a heterocyclic building block , and it’s often used in the synthesis of other complex molecules . Therefore, its targets would largely depend on the specific molecules it’s used to create.
Mode of Action
The mode of action of 3,3’-Bithiophene-5-carboxaldehyde is also not well-documented. As a building block, its primary role is likely to contribute to the structure and function of the molecules it helps create. The aldehyde group (-CHO) it contains is highly reactive and can undergo a variety of chemical reactions, making it a versatile component in synthesis .
Biochemical Pathways
The biochemical pathways influenced by 3,3’-Bithiophene-5-carboxaldehyde would be determined by the specific molecules it’s used to synthesize. For instance, bithiophene dicarboxaldehydes, which can be synthesized from this compound, are promising electron-rich building blocks for the development of arylene vinylene-based organic semiconductors .
Pharmacokinetics
As a small molecule with a molecular weight of 194.27 , it’s likely to have good absorption and distribution properties.
Result of Action
The molecular and cellular effects of 3,3’-Bithiophene-5-carboxaldehyde would depend on the specific molecules it’s used to synthesize and their interactions with biological systems. As a building block, its primary role is to contribute to the structure and function of these molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the reactivity and stability of 3,3’-Bithiophene-5-carboxaldehyde. For instance, its melting point is between 101-104 °C , indicating that it would be stable at room temperature but could react or decompose at higher temperatures.
Properties
IUPAC Name |
4-thiophen-3-ylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXDIVGXUUHIPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584730 | |
Record name | [3,3'-Bithiophene]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137320-59-3 | |
Record name | [3,3'-Bithiophene]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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